molecular formula C22H12N8OS B7759099 N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide

N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide

Cat. No.: B7759099
M. Wt: 436.5 g/mol
InChI Key: BCZWKEFWZYLWJT-UHFFFAOYSA-N
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Description

N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide is a complex organic compound that features a unique structure combining benzothiazole, pyrrolopyrazine, and benzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative by reacting 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.

    Cyclization: The benzothiazole derivative undergoes cyclization with a suitable dicyano compound to form the pyrrolopyrazine core.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 6th position.

    Coupling with Benzamide: Finally, the compound is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Shares the benzothiazole and benzamide moieties but lacks the pyrrolopyrazine core.

    N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylbenzamide: Similar structure with a chlorine substitution at the 6th position.

Uniqueness

N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide is unique due to its combination of benzothiazole, pyrrolopyrazine, and benzamide moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[6-amino-7-(1,3-benzothiazol-2-yl)-2,3-dicyanopyrrolo[2,3-b]pyrazin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N8OS/c23-10-14-15(11-24)27-20-18(26-14)17(22-28-13-8-4-5-9-16(13)32-22)19(25)30(20)29-21(31)12-6-2-1-3-7-12/h1-9H,25H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZWKEFWZYLWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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